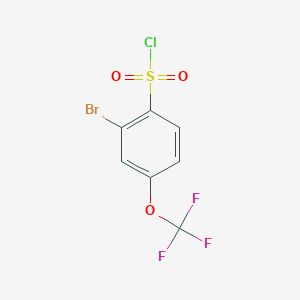

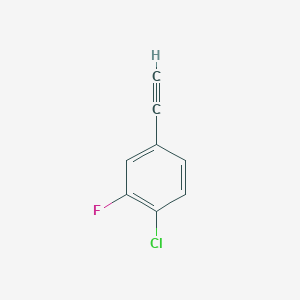

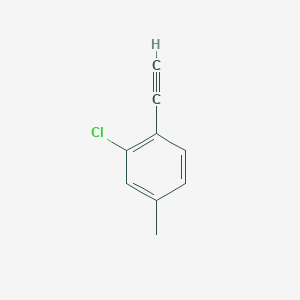

![molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2](/img/structure/B1393066.png)

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol, also known as BINAP, is an organic compound used in various scientific and industrial fields . It is a chiral diphosphine ligand that exhibits high enantioselectivity and reactivity in various organic reactions . The compound is axially dissymmetric and serves as a bis(triaryl)phosphine ligand for asymmetric reactions .

Molecular Structure Analysis

The molecular formula of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is C44H32O2P2 . The compound has a molecular weight of 654.7 g/mol . The InChI representation of the compound is InChI=1S/C44H32O2P2/c45-43-39 (47 (33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37 (31)41 (43)42-38-28-16-14-18-32 (38)30-40 (44 (42)46)48 (35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 654.7 g/mol . It has a XLogP3-AA value of 10.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 654.18775425 g/mol .

科学研究应用

Catalytic Asymmetric Hydrogenation

- (R)-BINAP has been used in catalytic asymmetric hydrogenation. For example, it was utilized in RuII-catalyzed stereoselective hydrogenations, demonstrating its potential in asymmetric catalysis (Zhang et al., 1994).

Complex Formation and Coordination Polymers

- The compound forms complexes with various metals. An example is its coordination with Rhodium, forming a complex that exhibits dissymmetric structure, essential for catalytic processes (Meissner et al., 2012).

Supported Ligand for Catalysis

- (R)-BINAP has been used as a supported ligand on polymers for catalytic reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004).

Asymmetric Hydrogenation with Ruthenium Complexes

- It has been employed in asymmetric hydrogenation of prochiral alkenes using ruthenium complexes, yielding high optical purity of products (Kawano et al., 1989).

Enantioresolution and Chiral Separation

- (R)-BINAP has been used in enantioresolution, for instance, separating enantiomers of (R)-BINAP oxide using a chiral inclusion complex (Hatano et al., 2012).

Kinetic Studies and Catalytic Activities

- Research has been conducted on kinetic studies involving (R)-BINAP to understand its catalytic activities better, particularly in the context of 1,4-addition reactions (Kina et al., 2006).

Nonlinear Optical Properties

- The molecule has been explored for its optical properties, specifically in the context of nonlinear optics and luminescence originating from metal-to-ligand charge transfer (Pawlowski et al., 2004).

Water-Soluble Catalysts

- Its sulfonated form has been synthesized and used as a rhodium complex for asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993).

未来方向

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is an organic compound used in various scientific and industrial fields. Its high enantioselectivity and reactivity in various organic reactions make it a valuable tool in the field of organic synthesis . Future research may focus on exploring new applications and improving the synthesis process of this compound.

属性

IUPAC Name |

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKIKEOGVIPNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)